molecular formula C21H24ClF3N4O B15039964 [5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone

[5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B15039964
M. Wt: 440.9 g/mol
InChI Key: OXRDWATYMRNBEQ-UHFFFAOYSA-N
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Description

1-[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,6-DIMETHYLPIPERIDINE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,6-DIMETHYLPIPERIDINE typically involves multi-step organic reactionsThe final step involves the attachment of the dimethylpiperidine moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic protodeboronation and radical trifluoromethylation are often employed to achieve the desired chemical structure .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,6-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the core structure.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives with altered functional groups, while substitution reactions can introduce new functional groups to the core structure .

Scientific Research Applications

1-[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,6-DIMETHYLPIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,6-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Properties

Molecular Formula

C21H24ClF3N4O

Molecular Weight

440.9 g/mol

IUPAC Name

[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(2,6-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H24ClF3N4O/c1-12-4-3-5-13(2)28(12)20(30)17-11-19-26-16(14-6-8-15(22)9-7-14)10-18(21(23,24)25)29(19)27-17/h6-9,11-13,16,18,26H,3-5,10H2,1-2H3

InChI Key

OXRDWATYMRNBEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F)C

Origin of Product

United States

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